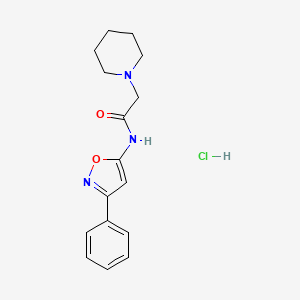
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The compound’s structure includes a phenyl group, an isoxazole ring, and a piperidineacetamide moiety, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Piperidineacetamide Moiety: This involves the reaction of piperidine with an acyl chloride or anhydride to form the piperidineacetamide structure.
Final Assembly: The final compound is assembled by coupling the isoxazole ring with the piperidineacetamide moiety under appropriate conditions, followed by purification and conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, acids, and other reagents under various conditions (e.g., reflux, room temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying biological processes.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or ion channels, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its muscle relaxant and anticonvulsant activities.
N-(3-Phenyl-5-isoxazolyl)benzamide: Another isoxazole derivative with similar structural features.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidineacetamide moiety, in particular, differentiates it from other isoxazole derivatives and contributes to its specific activities and applications.
属性
CAS 编号 |
37853-29-5 |
|---|---|
分子式 |
C16H20ClN3O2 |
分子量 |
321.80 g/mol |
IUPAC 名称 |
N-(3-phenyl-1,2-oxazol-5-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H19N3O2.ClH/c20-15(12-19-9-5-2-6-10-19)17-16-11-14(18-21-16)13-7-3-1-4-8-13;/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,17,20);1H |
InChI 键 |
KSLUJJBWUNDVDR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















